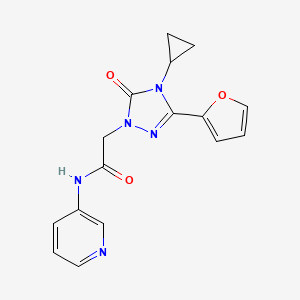

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide

Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a cyclopropyl-substituted triazole ring fused with a furan moiety and linked to a pyridin-3-yl acetamide group. Its structure integrates heterocyclic motifs known for modulating biological activity, particularly anti-inflammatory and anti-exudative effects . The cyclopropyl group may enhance metabolic stability, while the furan and pyridine rings contribute to π-π interactions in target binding .

Properties

IUPAC Name |

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c22-14(18-11-3-1-7-17-9-11)10-20-16(23)21(12-5-6-12)15(19-20)13-4-2-8-24-13/h1-4,7-9,12H,5-6,10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPGOZPDYWHLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC(=O)NC3=CN=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(pyridin-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazole ring, which is associated with various biological activities, particularly antifungal and antibacterial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 345.38 g/mol. The presence of functional groups such as the triazole and furan moieties contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.38 g/mol |

| Triazole Ring | Present |

| Furan Moiety | Present |

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit notable antimicrobial activities. According to a review on triazole derivatives, many of these compounds demonstrate effectiveness against a range of pathogens, including bacteria and fungi . The specific compound under consideration has shown preliminary data suggesting significant antimicrobial effects against resistant strains.

Case Study: Antibacterial Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a related triazole compound displayed an IC50 value of 11.458 μM against E. coli .

The mechanism of action for compounds like this compound typically involves the inhibition of key enzymes or receptors in bacterial cells. The triazole ring often interferes with the synthesis of essential biomolecules in pathogens .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods involving cyclization reactions that form the triazole ring. These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Interaction Studies

Molecular docking studies suggest that this compound can effectively bind to specific targets within microbial cells. These interactions are crucial for modulating biological pathways leading to therapeutic effects. Binding affinities have been quantified in recent studies, highlighting the potential for this compound in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs lie in the substituents on the triazole ring and the acetamide nitrogen. Below is a comparative analysis:

*Calculated based on molecular formula (C₁₈H₁₆N₆O₃).

Structure-Activity Relationships (SAR)

- Triazole substituents : Cyclopropyl groups stabilize the triazole ring, prolonging half-life .

- Acetamide nitrogen: Aromatic groups (pyridine, phenyl) enhance target engagement via hydrophobic interactions, while polar groups (amino, sulfanyl) improve solubility .

- Furan moiety : Critical for π-stacking with hydrophobic pockets in inflammatory enzymes .

Q & A

Basic: What established synthetic methodologies are reported for this compound?

Answer:

The synthesis of structurally related 1,2,4-triazole-acetamide derivatives typically involves:

- Alkylation of triazole-thione precursors with chloroacetamide derivatives in the presence of KOH (e.g., refluxing in ethanol/water mixtures) to form the thioether linkage .

- Paal-Knorr condensation for modifying substituents on the triazole ring, particularly when introducing heterocyclic moieties like furan or pyridine .

- Purification via recrystallization (ethanol is commonly used) and characterization by NMR, mass spectrometry, and elemental analysis .

Advanced: How can computational chemistry enhance the optimization of synthetic routes?

Answer:

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, enabling identification of energy barriers and optimal solvent/reagent combinations. For example:

- Reaction path search methods (e.g., artificial force induced reaction, AFIR) can model alkylation or cyclization steps to minimize trial-and-error experimentation .

- Molecular docking may guide modifications to improve yield by predicting steric/electronic compatibility between intermediates and reagents .

- Machine learning can analyze historical reaction data to recommend conditions (e.g., temperature, solvent polarity) for specific steps .

Basic: What spectroscopic and analytical techniques are critical for structural validation?

Answer:

- 1H/13C NMR : Assigns protons and carbons in the triazole, furan, and pyridine rings. Aromatic protons typically appear at δ 6.5–8.5 ppm, while cyclopropyl protons resonate at δ 0.5–1.5 ppm .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion for C19H17N5O3 requires m/z 376.1312) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., anti-exudative derivatives in used single-crystal X-ray for structure validation) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:

- Dose-response standardization : Use in vivo models (e.g., rat carrageenan-induced edema) with controlled dosing (e.g., 50–100 mg/kg) to ensure reproducibility .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to identify species-specific metabolism differences .

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing furan with thiophene) to isolate activity-contributing groups .

Basic: Which structural features influence the compound’s reactivity and stability?

Answer:

- Triazole ring : The 1,2,4-triazole core’s electron-deficient nature enhances nucleophilic substitution at the 3-position .

- Furan-2-yl moiety : The oxygen atom increases hydrophilicity but may reduce metabolic stability due to potential oxidative cleavage .

- Cyclopropyl group : Introduces steric hindrance, affecting conformational flexibility and binding to biological targets .

Advanced: What strategies improve pharmacokinetic properties, such as bioavailability?

Answer:

- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF3) to reduce lipophilicity and enhance water solubility .

- Prodrug design : Mask the acetamide group with ester linkages to improve membrane permeability, followed by enzymatic activation in vivo .

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates in gastrointestinal fluids .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits (IC50 values typically <10 µM for active triazole derivatives) .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

- Receptor binding : Radioligand displacement assays for targets like adenosine A2A (common in neuroinflammation studies) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Bioisosteric replacement : Substitute pyridin-3-yl with isonicotinamide to enhance hydrogen bonding without altering steric bulk .

- Pharmacophore mapping : Identify critical interactions (e.g., triazole N2 hydrogen bonding with kinase ATP pockets) using docking simulations .

- QSAR models : Train regression models on anti-exudative activity data (e.g., pIC50 vs. electronic descriptors) to prioritize synthetic targets .

Basic: What safety precautions are recommended during synthesis?

Answer:

- Chloroacetamide handling : Use fume hoods and PPE (gloves, goggles) due to alkylating agent toxicity .

- Waste disposal : Neutralize KOH-containing waste with dilute acetic acid before disposal .

- Solvent selection : Prefer ethanol over DCM (methylene chloride) to reduce neurotoxicity risks .

Advanced: What catalytic systems improve yield in triazole-acetamide coupling?

Answer:

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions for introducing aryl/heteroaryl groups to the triazole core (e.g., Pd(PPh3)4, K2CO3, DMF/H2O) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >80% yield .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) for enantioselective acetylation under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.